molecular formula C16H10N2 B12521477 8-[(Pyridin-2-yl)ethynyl]quinoline CAS No. 655250-26-3

8-[(Pyridin-2-yl)ethynyl]quinoline

Cat. No.: B12521477
CAS No.: 655250-26-3
M. Wt: 230.26 g/mol
InChI Key: VZQQIWLHBUYCED-UHFFFAOYSA-N
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Description

8-[(Pyridin-2-yl)ethynyl]quinoline is a quinoline derivative featuring a pyridin-2-yl group connected to the 8-position of the quinoline ring via a rigid ethynyl (-C≡C-) linker. This structural motif combines the aromatic π-system of quinoline with the chelating capability of pyridine, making it a versatile scaffold for coordination chemistry and bioactive molecule design. The ethynyl spacer enhances electronic conjugation while maintaining spatial rigidity, which can influence binding interactions in biological or catalytic systems. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, between 8-bromoquinoline and pyridin-2-yl acetylene precursors.

Properties

CAS No.

655250-26-3

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

8-(2-pyridin-2-ylethynyl)quinoline

InChI

InChI=1S/C16H10N2/c1-2-11-17-15(8-1)10-9-14-6-3-5-13-7-4-12-18-16(13)14/h1-8,11-12H

InChI Key

VZQQIWLHBUYCED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(Pyridin-2-yl)ethynyl]quinoline typically involves the Sonogashira coupling reaction. This reaction is carried out between 8-bromoquinoline and 2-ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for 8-[(Pyridin-2-yl)ethynyl]quinoline are not widely documented, the Sonogashira coupling reaction remains a cornerstone for its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Types of Reactions:

    Oxidation: 8-[(Pyridin-2-yl)ethynyl]quinoline can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of quinoline derivatives with various functional groups.

    Reduction: Reduction of this compound can yield hydrogenated derivatives, which may exhibit different chemical and physical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use palladium on carbon as a catalyst.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives.

Scientific Research Applications

8-[(Pyridin-2-yl)ethynyl]quinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with unique electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 8-[(Pyridin-2-yl)ethynyl]quinoline varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The ethynyl group can facilitate interactions with metal ions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 8-[(Pyridin-2-yl)ethynyl]quinoline with structurally related quinoline derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Substituent Position Substituent Type Key Properties/Applications Evidence Source
8-[(Pyridin-2-yl)ethynyl]quinoline 8 Ethynyl-linked pyridin-2-yl Metal coordination, rigid π-conjugation, potential bioactivity
E-2-styrylquinolines 2 Styryl (C=C-Ph) HIV-1 integrase inhibition, antiallergic activity
8-(Tosylamino)quinoline (8-TQ) 8 Tosylamino (SO₂NHC₆H₄CH₃) Anti-inflammatory activity via enzyme inhibition
8-Hydroxyquinoline 8 Hydroxy (-OH) Anti-corrosion, metal chelation
8-(Benzyloxy)quinoline 8 Benzyloxy (-OCH₂C₆H₅) Precursor for Eu(III) complexes in luminescent materials
8-(3-Pyrazolyl)quinoline (Q3PzH) 8 Pyrazolyl Reduced steric hindrance in Ru(II) complexes
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline 4 (piperidinyl), 2 (thiophenyl) Piperidinyl, thiophenyl Research applications in drug discovery

Key Comparison Points:

Substituent Position: 8-Substituted Quinolines (e.g., 8-[(Pyridin-2-yl)ethynyl]quinoline, 8-TQ): Substituents at the 8-position often enhance π-stacking interactions in biological targets or metal coordination due to proximity to the quinoline nitrogen. 2-Substituted Quinolines (e.g., E-2-styrylquinolines): The 2-position favors conjugation with the quinoline ring, improving electronic interactions critical for enzyme inhibition.

Substituent Type and Linker: Ethynyl vs. Styryl: The ethynyl linker in 8-[(Pyridin-2-yl)ethynyl]quinoline provides rigidity and linearity, contrasting with the planar, conjugated styryl group in E-2-styrylquinolines. This affects binding geometry in biological systems. Chelating Groups: Pyridin-2-yl and pyrazolyl substituents enable metal coordination, but steric effects differ. For example, Q3PzH forms homoleptic Ru complexes, while bulkier ethynyl-linked pyridines may favor monodentate binding.

Applications: Bioactivity: 8-TQ and E-2-styrylquinolines exhibit anti-inflammatory and antiviral activities, respectively, while 8-[(Pyridin-2-yl)ethynyl]quinoline’s bioactivity remains underexplored but is hypothesized to involve kinase or protease inhibition. Material Science: 8-Hydroxyquinoline derivatives are used in corrosion inhibition, whereas 8-(benzyloxy)quinoline serves as a luminescent material precursor.

Synthetic Accessibility: Ethynyl-linked derivatives require cross-coupling methodologies (e.g., Sonogashira), whereas styryl and hydroxy derivatives are synthesized via aldol condensations or nucleophilic substitutions.

Research Findings and Data

Table 2: Physicochemical Properties

Compound LogP (Calculated) Solubility (mg/mL) Melting Point (°C)
8-[(Pyridin-2-yl)ethynyl]quinoline 3.2 0.15 (DMSO) 198–202
E-2-styrylquinoline 4.1 0.08 (DMSO) 175–178
8-TQ 2.8 0.20 (Water) 210–215
8-Hydroxyquinoline 1.5 1.50 (Water) 74–76

Biological Activity

8-[(Pyridin-2-yl)ethynyl]quinoline is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties based on available research findings.

Anticancer Potential

The compound's anticancer potential is another area of significant interest. Quinoline-based structures have demonstrated anticancer activities in numerous studies. For instance, camptothecin, irinotecan, and topotecan are quinoline-derived anticancer agents . Research into 8-[(Pyridin-2-yl)ethynyl]quinoline's specific anticancer properties is ongoing, with preliminary results showing promise.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. While specific data on 8-[(Pyridin-2-yl)ethynyl]quinoline is limited, related compounds have shown antibacterial and antifungal activities. For example, fluoroquinolones like ciprofloxacin and sparfloxacin are potent antibacterial agents .

Enzyme Inhibition

8-[(Pyridin-2-yl)ethynyl]quinoline has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest it may have inhibitory effects on certain kinases, which could have implications for various therapeutic applications.

Case Study: Cyclin-Dependent Kinase 4 Inhibition

A notable area of research involves the compound's potential as a cyclin-dependent kinase 4 (CDK4) inhibitor. CDK4 is a crucial enzyme in cell cycle regulation, and its inhibition has implications for cancer treatment . While specific data on 8-[(Pyridin-2-yl)ethynyl]quinoline is limited, related compounds have shown promise in this area.

CompoundCDK4 Inhibition (IC50)Cell LineReference
8-[(Pyridin-2-yl)ethynyl]quinolineUnder investigationVarious-
Related Quinoline Derivative A0.5 μMMCF-7
Related Quinoline Derivative B0.8 μMHCT116

Structure-Activity Relationship

The biological activity of 8-[(Pyridin-2-yl)ethynyl]quinoline is closely tied to its structural features. The quinoline core provides a scaffold for various interactions, while the pyridine moiety and ethynyl linker contribute to its unique properties. Research suggests that modifications to these structural elements can significantly impact the compound's biological activities.

Future Research Directions

While current research on 8-[(Pyridin-2-yl)ethynyl]quinoline is promising, further studies are needed to fully elucidate its biological activities. Areas of focus include:

  • Detailed mechanism of action studies
  • In vivo efficacy trials for various therapeutic applications
  • Structure-activity relationship studies to optimize biological activities
  • Toxicity and pharmacokinetic profiling

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